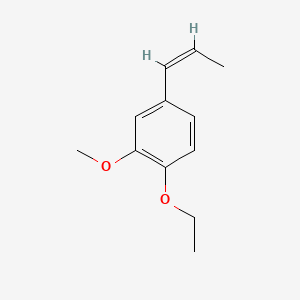

1-Ethoxy-2-methoxy-4-(1-propenyl)benzene

Description

Overview of 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene

This compound belongs to the methoxybenzene family, distinguished by its trisubstituted benzene core. The compound’s molecular architecture features:

- An ethoxy group (-OCH₂CH₃) at position 1

- A methoxy group (-OCH₃) at position 2

- A (Z)-1-propenyl group (-CH₂CH=CH₂) at position 4.

This configuration is encapsulated in its IUPAC name, 1-ethoxy-2-methoxy-4-[(Z)-prop-1-en-1-yl]benzene, and represented in linear notation as the SMILES string CCOC1=C(C=C(C=C1)/C=C\C)OC. The (Z)-stereochemistry of the propenyl group introduces distinct spatial constraints, affecting intermolecular interactions and solubility.

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Stereochemistry | (Z)-configured propenyl | |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=CC)OC |

The compound’s solid-state stability at room temperature and solubility in organic solvents like diethyl ether make it amenable to industrial extraction and synthesis processes.

Historical Context and Discovery

The synthesis of this compound emerged in the late 20th century, coinciding with efforts to derivatize naturally occurring phenols like eugenol and isoeugenol for enhanced stability and fragrance profiles. Early patents from the 1990s describe its preparation via alkylation of isoeugenol, leveraging ethoxy substitution to modulate volatility and olfactory characteristics. The compound’s CAS registry number (149849-39-8) and inclusion in regulatory databases such as FEMA (No. 2472) underscore its adoption by the flavor and fragrance industry by the early 2000s.

Historical applications initially focused on replicating and enhancing the spicy, clove-like notes of natural eugenol derivatives. Over time, its utility expanded into pharmaceutical intermediates, though this remains an area of ongoing research.

Significance in Organic and Medicinal Chemistry

In organic chemistry , the compound serves as a model substrate for studying electrophilic aromatic substitution and etherification kinetics. Its ethoxy and methoxy groups demonstrate orthogonal reactivity, enabling selective functionalization at specific ring positions.

Within medicinal chemistry , preliminary studies suggest potential as a scaffold for anti-inflammatory and antimicrobial agents, though detailed mechanistic data remain sparse. Its structural similarity to eugenol—a known analgesic—has prompted investigations into prodrug formulations, where the ethyl ether moiety could enhance metabolic stability.

Industrially, the compound’s primary significance lies in:

Scope and Objectives of the Research

This article aims to:

- Elucidate the structural and stereochemical nuances of this compound.

- Trace its synthetic evolution and industrial adoption.

- Evaluate its current and potential applications in organic synthesis and drug development.

Structure

3D Structure

Properties

CAS No. |

137138-52-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-ethoxy-2-methoxy-4-[(Z)-prop-1-enyl]benzene |

InChI |

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4- |

InChI Key |

AOSKXPFBGRLCEG-XQRVVYSFSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\C)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)OC |

melting_point |

63 - 64 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Etherification of Isoeugenol

The primary synthetic route to this compound involves the etherification of isoeugenol or its derivatives. This process typically introduces the ethoxy group at the 1-position of the aromatic ring, while retaining the methoxy group at the 2-position and the propenyl substituent at the 4-position.

- Starting Material: Isoeugenol or ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene)

- Reagents: Ethanol or ethyl alcohol as the ethoxy source, often in the presence of alkali hydroxides (NaOH or KOH)

- Solvents: Methanol, ethyl alcohol, or mixtures with water

- Conditions: Heating in an autoclave at elevated temperatures (~170 °C) with continuous agitation for extended periods (around 14 hours)

This method is described in detail in US Patent US2663741A, where ethyl isoeugenol ether is treated with sodium hydroxide or potassium hydroxide in methanol or ethyl alcohol under autoclave conditions. The reaction leads to isomerization and demethylation, yielding the target compound with good purity after recrystallization.

Isomerization and Demethylation Process

The process involves isomerization of the allyl group to a propenyl group and partial demethylation under strongly basic and heated conditions. The reaction mechanism likely proceeds via base-catalyzed rearrangement and cleavage of methyl ethers.

-

- 25 g of ethyl isoeugenol ether

- 43 g of sodium hydroxide or 60 g of potassium hydroxide

- 150-190 cc of methanol or ethyl alcohol

- Heating at 170 °C for 14 hours in a sealed autoclave with agitation

-

- Cooling and venting the autoclave

- Treatment with ice and filtration

- Acidification with excess mineral acid to precipitate the product

- Washing and air drying of the semi-crude product

-

- Recrystallization from alcohol-water or isopropyl alcohol-water mixtures

- Achieving melting points between 84 °C and 87 °C, indicating high purity

Yield and Physical Properties

The process yields semi-crude products weighing approximately 14 to 19 grams from 25 grams of starting material, indicating moderate to good conversion efficiency. The purified compound forms shiny white rectangular crystals with a characteristic pleasant and sweet odor, suitable for flavoring applications.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | Ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene) |

| Base Used | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) |

| Solvent | Methanol or Ethyl alcohol |

| Reaction Temperature | 170 °C |

| Reaction Time | 14 hours |

| Reactor Type | Autoclave with continuous agitation |

| Workup | Cooling, venting, ice treatment, filtration, acidification with mineral acid |

| Product Form | Semi-crude solid, recrystallized to white rectangular plates |

| Melting Point (Purified) | 84 to 87 °C |

| Yield (approximate) | 56% to 76% (14 to 19 g from 25 g starting material) |

| Solubility | Slightly soluble in water; soluble in alcohol, propylene glycol, and peanut oil |

| Odor | Pleasant, sweet, characteristic of propenyl guaethol flavor |

Research Findings and Notes

- The preparation method is robust across variations in base concentration, solvent choice, and reaction time, consistently producing high-quality product suitable for flavoring food and beverages.

- The compound exhibits limited water solubility but good solubility in organic solvents and oils, which is relevant for its application in flavor formulations.

- The isomerization and demethylation under basic, high-temperature conditions are key to obtaining the propenyl substitution pattern and the ethoxy group placement.

- The process was originally developed and patented in the mid-20th century and remains a standard approach for synthesizing this compound.

- The compound’s flavor profile is described as a blend of heliotrope, vanilla, and violet notes, making it valuable in the flavor and fragrance industry.

Chemical Reactions Analysis

Isoeugenyl ethyl ether, (Z)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert isoeugenyl ethyl ether to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the ethyl ether group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols.

Scientific Research Applications

Flavoring Agent

1-Ethoxy-2-methoxy-4-(1-propenyl)benzene is primarily used as a flavoring agent due to its pleasant aroma. It is incorporated into various food products to enhance flavor profiles. Its structural similarity to eugenol allows it to impart similar flavor characteristics while potentially offering improved stability and sensory properties .

Fragrance Component

The compound is also utilized in the fragrance industry as a component in perfumes and scented products. Its aromatic properties make it suitable for creating complex scent profiles in personal care items, cosmetics, and household fragrances .

Potential Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Studies have demonstrated that the compound may possess antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary investigations suggest that it may have antimicrobial properties, making it a candidate for use in food preservation and health-related applications.

Research on this compound is limited; however, existing studies highlight its potential:

- A study published by the International Agency for Research on Cancer (IARC) evaluated the safety and potential allergenic properties of various fragrance compounds, including those related to this compound. The findings indicated low sensitization rates among tested populations, suggesting its suitability for use in consumer products .

- In food science research, the compound has been detected in various herbs and spices, indicating its role as a natural flavoring agent and potential biomarker for dietary intake of these foods .

Mechanism of Action

The mechanism by which isoeugenyl ethyl ether, (Z)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-4-(1-propenyl)benzene (Anethole)

- Structure : Methoxy (-OCH₃) at position 1 and propenyl (-CH₂CH=CH₂) at position 3.

- Properties: Major constituent of Illicium verum (star anise) and fennel, comprising up to 100% of GC-MS peak areas in ethanolic extracts . Exhibits strong binding affinity to PTGS2 (cyclooxygenase-2), a target for anti-inflammatory agents . Antimicrobial and antioxidant activities: Inhibits lipid peroxidation and enhances glutathione levels .

- Applications : Used in food flavoring, pest attractants (e.g., Epicometis hirta beetles) , and oxidative hair dyes .

Comparison :

- Anethole’s simpler structure correlates with higher natural abundance and broader commercial use.

1-Acetoxy-2-methoxy-4-(1-propenyl)benzene

- Structure : Acetoxy (-OCOCH₃) at position 1, methoxy at position 2, and propenyl at position 4 .

- Properties: Industrial applications: Used as a flavoring agent with restricted food additive status.

- Comparison :

- The acetoxy group introduces ester functionality, increasing hydrophobicity compared to the ethoxy analog.

- Both compounds share applications in flavoring, but the ethoxy variant may offer better hydrolytic stability.

1,2-Dimethoxy-4-(2-propenyl)benzene (Compound 42)

- Structure : Methoxy groups at positions 1 and 2, propenyl at position 4 (double bond at C2–C3).

- Properties :

- Comparison :

1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

- Structure: Ethoxy and methoxy groups at positions 1 and 2; 4-nitrophenyl ethenyl (-CH=CH-C₆H₄-NO₂) at position 4 .

- Properties :

- Comparison: The nitro group introduces strong electron-withdrawing effects, contrasting with the propenyl group’s electron-donating nature. Potential applications diverge: Nitro derivatives are explored in materials science, while propenyl analogs focus on bioactivity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Bioactivity Comparison

Research Findings and Implications

- Structural-Activity Relationships :

- Gaps in Knowledge: Limited in vivo toxicity data for this compound necessitate further safety profiling. Comparative studies on isomer-specific bioactivity (Z vs. E) are lacking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzene derivatives. For example, a palladium-catalyzed cross-coupling of 4-ethoxy-3-methoxyphenyl halides with propenyl Grignard reagents can yield the target compound. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Temperature control : Reactions often proceed at 60–80°C in anhydrous THF or DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating isomers .

- Data Contradiction Note : While emphasizes ethynyl linkages in related compounds, direct synthesis of this compound may require propenyl precursors instead .

Q. How can structural isomers of this compound be distinguished using spectroscopic techniques?

- Methodological Answer :

- NMR : The propenyl group’s coupling constants in -NMR distinguish cis (J = 10–12 Hz) and trans (J = 15–17 Hz) isomers. The ethoxy and methoxy groups show distinct δ 3.9–4.3 ppm (quartet) and δ 3.7–3.8 ppm (singlet), respectively .

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 148 for the methoxy-propenyl fragment) aid identification .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity per EU-GHS) .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like PTP1B (protein tyrosine phosphatase 1B), a diabetes-related enzyme. The propenyl group’s π-π stacking with Phe182 and hydrogen bonding via methoxy groups are key binding features .

- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories, with RMSD < 2 Å indicating robust binding .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy positioning) alter reaction kinetics in oxidation studies?

- Methodological Answer :

- Oxidation Reagents : KMnO₄ in acidic conditions oxidizes the propenyl group to a ketone, while CrO₃ selectively targets methoxy-adjacent carbons .

- Kinetic Monitoring : UV-Vis spectroscopy (λ = 270–300 nm) tracks intermediate formation. Ethoxy groups slow oxidation due to steric hindrance (rate constant ) compared to methoxy derivatives () .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using tools like RevMan. For example, discrepancies in antimicrobial activity may arise from strain-specific sensitivity (e.g., E. coli vs. S. aureus) .

- Dose-Response Validation : Reproduce assays (e.g., broth microdilution) with standardized inoculum densities (1–5 × 10⁵ CFU/mL) and positive controls (e.g., ampicillin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.